Methyl 4-amino-3-hydroxybutanoate

Organic Synthesis Process Chemistry Solubility

For medicinal chemistry programs targeting neurological pathways or the renin-angiotensin system, stereochemistry is critical. Procure Methyl 4-amino-3-hydroxybutanoate (free base) to leverage its enhanced organic solubility over the free acid (GABOB), which simplifies multi-step synthesis and purification. The stark difference in biological activity between enantiomers of its parent acid makes using a defined chiral building block, rather than a racemic mixture, essential for achieving predictable CNS bioavailability and accurate SAR data in drug development.

Molecular Formula C5H11NO3
Molecular Weight 133.15 g/mol
CAS No. 88550-64-5
Cat. No. B108314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-amino-3-hydroxybutanoate
CAS88550-64-5
SynonymsMethyl 4-amino-3-hydroxybutyrate;  Methyl γ-Amino-β-hydroxybutyrate
Molecular FormulaC5H11NO3
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESCOC(=O)CC(CN)O
InChIInChI=1S/C5H11NO3/c1-9-5(8)2-4(7)3-6/h4,7H,2-3,6H2,1H3
InChIKeyQUTSKIWJUHDULC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-amino-3-hydroxybutanoate (CAS 88550-64-5) Procurement Profile: A Chiral γ-Amino Acid Ester Intermediate for Small Molecule Drug Synthesis


Methyl 4-amino-3-hydroxybutanoate (CAS 88550-64-5), also known as 4-amino-3-hydroxybutanoic acid methyl ester, is a chiral γ-amino acid derivative characterized by a methyl ester functional group and a molecular weight of 133.15 g/mol . It is primarily procured as a free base for use as a synthetic intermediate in medicinal chemistry, particularly in the synthesis of complex molecules targeting neurological pathways and cardiovascular systems, such as renin inhibitors and cannabinoid receptor blockers [1].

Why Generic Substitution of Methyl 4-amino-3-hydroxybutanoate (CAS 88550-64-5) is Not Recommended


Simple substitution of methyl 4-amino-3-hydroxybutanoate with a generic analog, such as the free acid (4-amino-3-hydroxybutanoic acid, GABOB) or the racemic mixture, is not advised due to critical differences in physicochemical properties and biological outcomes. While both the ester and acid share a core γ-amino acid structure, the ester form offers significantly enhanced solubility in organic solvents, which is essential for many industrial synthetic processes [1]. More importantly, the biological activity of the core scaffold is highly stereospecific. Studies on the related acid, 4-amino-3-hydroxybutanoic acid (GABOB), have demonstrated that its two enantiomers exhibit profoundly different biological profiles, with one isomer showing superior brain penetration and stronger inhibitory effects [2]. This evidence implies that using a chiral building block is not just a preference but a necessity for achieving predictable and reproducible results in drug development.

Quantitative Differentiation of Methyl 4-amino-3-hydroxybutanoate (CAS 88550-64-5) vs. Analogs


Evidence 1: Enhanced Solubility of Methyl Ester Form in Organic Solvents Compared to Free Acid

The methyl ester derivative, methyl 4-amino-3-hydroxybutanoate, is reported to exhibit enhanced solubility in organic solvents compared to its parent free acid, 4-amino-3-hydroxybutanoic acid (GABOB), which is primarily soluble in polar protic solvents like methanol and water [1]. This improved solubility is attributed to the ester moiety, which increases lipophilicity and facilitates use in a wider range of organic reactions and purification processes common in industrial settings [1].

Organic Synthesis Process Chemistry Solubility

Evidence 2: Differential Brain Penetration and Metabolic Stability of GABOB Enantiomers

A study comparing the optical isomers of 4-amino-3-hydroxybutanoic acid (GABOB), the parent acid of the target compound, found that l-GABOB is taken up more rapidly into the blood and organs of mice and metabolized more quickly in the liver and kidney than d-GABOB [1]. Crucially, l-GABOB could penetrate significantly into the brain, while d-GABOB could hardly do so [1]. This stereoselective pharmacokinetic profile highlights the importance of chirality for any downstream drug candidates derived from this scaffold.

Pharmacokinetics Blood-Brain Barrier Stereoselectivity Metabolism

Evidence 3: Superior Inhibitory Activity of l-GABOB on Epileptiform and Neuronal Activity

In functional assays, l-GABOB was found to completely inhibit penicillin-induced epileptiform spike activity in the cat cerebral cortex in all tested cases (n=6), whereas d-GABOB showed only a weak effect, reducing spike counts to 64.5±3.8% of control [1]. Similarly, l-GABOB more strongly inhibited electrical activity in an identified snail giant neuron than d-GABOB [1]. This demonstrates a clear functional advantage of the l-isomer, which is directly relevant to the pharmacological activity of molecules built from this chiral scaffold.

Neuropharmacology Epilepsy Inhibition Stereoselectivity

Evidence 4: Essential Chiral Building Block for Renin and Cannabinoid Receptor Inhibitors

4-amino-3-hydroxybutanoic acid derivatives, including the methyl ester, are explicitly utilized as key intermediates in the preparation of piperidine derivatives as renin inhibitors and for purine compounds as cannabinoid receptor blockers [1]. The hydroxy acid moiety in related compounds is known to mimic the tetrahedral intermediate during substrate cleavage in renin inhibitors, highlighting its critical functional role .

Renin Inhibitors Cannabinoid Receptor Drug Discovery Medicinal Chemistry

Evidence 5: High Enantiomeric Excess is Achievable for Chiral Synthesis

For the related 4-amino-3-hydroxybutanoate scaffold, high enantiomeric purity can be achieved through optimized synthetic methods. Enzymatic resolution, for example using immobilized *Candida antarctica* lipase B, can yield the desired enantiomer with >98% enantiomeric excess . While this is reported for the acid form, it suggests that similar stereoselective methods are applicable to the ester derivative, enabling procurement of material with high chiral purity.

Chiral Synthesis Asymmetric Catalysis Enantiomeric Excess

Optimal Procurement Scenarios for Methyl 4-amino-3-hydroxybutanoate (CAS 88550-64-5) Based on Differentiated Evidence


Scenario 1: Designing CNS-Penetrant Drug Candidates

As shown by the differential brain penetration of the l-GABOB enantiomer [1], the stereochemistry of this scaffold is crucial for CNS targeting. Researchers developing novel neurological or psychiatric medications should procure the specific enantiomer of methyl 4-amino-3-hydroxybutanoate to ensure the final compound has the potential to cross the blood-brain barrier effectively. Using a racemic mixture or the wrong isomer would likely result in a compound with poor or no CNS bioavailability.

Scenario 2: Developing Renin Inhibitors for Hypertension

The compound's established role as a key intermediate in renin inhibitor synthesis [2] makes it an essential procurement item for medicinal chemistry programs targeting the renin-angiotensin system. The hydroxy acid moiety is critical for mimicking the transition state of renin's substrate, making methyl 4-amino-3-hydroxybutanoate a functional building block that cannot be easily substituted by other simple γ-amino acids.

Scenario 3: Organic Synthesis Requiring Organic-Soluble Chiral Amines

When a synthetic route requires a chiral γ-amino acid building block with good solubility in organic media, methyl 4-amino-3-hydroxybutanoate is the preferred choice over its more polar free acid counterpart [3]. This property simplifies reaction work-up and purification steps, making it a more efficient choice for multi-step syntheses in an industrial or academic process chemistry setting.

Scenario 4: Structure-Activity Relationship (SAR) Studies of GABAergic Compounds

The stark difference in functional activity between the l- and d-isomers of the parent acid GABOB on neuronal activity [1] underscores the importance of chirality for this pharmacophore. Researchers conducting SAR studies on GABAergic or other neuroactive targets should procure the pure enantiomer of methyl 4-amino-3-hydroxybutanoate to accurately interpret biological data and guide lead optimization efforts. Using a racemate would confound results and obscure true SAR.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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